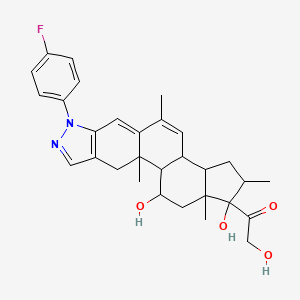
Agn-PC-0jkopo
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Agn-PC-0jkopo is a compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Agn-PC-0jkopo typically involves a series of chemical reactions that require precise conditions. One common method is the polyol chemical reduction method, which involves the reduction of metal salts in the presence of a polyol, such as ethylene glycol . This method is favored for its ability to produce nanoparticles with controlled size and shape.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction conditions can be meticulously controlled. Techniques such as chemical vapor deposition (CVD) and molecular beam epitaxy (MBE) are also employed to produce high-purity compounds .
化学反应分析
Types of Reactions
Agn-PC-0jkopo undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield oxides, while reduction reactions can produce metallic nanoparticles .
科学研究应用
Agn-PC-0jkopo has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Biology: The compound’s antimicrobial properties make it valuable in developing antibacterial agents.
属性
CAS 编号 |
31738-10-0 |
|---|---|
分子式 |
C30H35FN2O4 |
分子量 |
506.6 g/mol |
IUPAC 名称 |
1-[7-(4-fluorophenyl)-17,20-dihydroxy-2,11,16,18-tetramethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5,9,11-tetraen-17-yl]-2-hydroxyethanone |
InChI |
InChI=1S/C30H35FN2O4/c1-16-9-21-23-10-17(2)30(37,26(36)15-34)29(23,4)13-25(35)27(21)28(3)12-18-14-32-33(24(18)11-22(16)28)20-7-5-19(31)6-8-20/h5-9,11,14,17,21,23,25,27,34-35,37H,10,12-13,15H2,1-4H3 |
InChI 键 |
HMIRYTLYTWFOPG-UHFFFAOYSA-N |
规范 SMILES |
CC1CC2C3C=C(C4=CC5=C(CC4(C3C(CC2(C1(C(=O)CO)O)C)O)C)C=NN5C6=CC=C(C=C6)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















